molecular formula C29H39NO5 B080814 DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE CAS No. 14110-71-5

DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE

Cat. No.: B080814
CAS No.: 14110-71-5
M. Wt: 481.6 g/mol
InChI Key: VJQJWFGRYRQFRH-RIYZIHGNSA-N
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Description

“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” typically involves multi-step organic synthesis. The process may start with the preparation of the isoindoline core, followed by the introduction of the hydroxyl and methyl groups through selective reactions. Common reagents used in these steps include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may result in the formation of alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydroxyl and methyl groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the phenylmethyl group may engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-6,7a-dihydroxy-4-methyl-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the heptenyl and tetrahydro-5-oxo-2-furyl groups.

    Octahydro-6,7a-dihydroxy-4-methyl-7-(4-methyl-1-heptenyl)-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the tetrahydro-5-oxo-2-furyl group.

Uniqueness

The presence of the tetrahydro-5-oxo-2-furyl group and the specific arrangement of functional groups in “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

14110-71-5

Molecular Formula

C29H39NO5

Molecular Weight

481.6 g/mol

IUPAC Name

3-benzyl-6,7a-dihydroxy-4-methyl-5-methylidene-7-[(E)-4-methyl-7-(5-oxooxolan-2-yl)hept-1-enyl]-2,3,3a,4,6,7-hexahydroisoindol-1-one

InChI

InChI=1S/C29H39NO5/c1-18(9-7-13-22-15-16-25(31)35-22)10-8-14-23-27(32)20(3)19(2)26-24(30-28(33)29(23,26)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,32,34H,3,7,9-10,13,15-17H2,1-2H3,(H,30,33)/b14-8+

InChI Key

VJQJWFGRYRQFRH-RIYZIHGNSA-N

SMILES

CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4

Isomeric SMILES

CC1C2C(NC(=O)C2(C(C(C1=C)O)/C=C/CC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4

Canonical SMILES

CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4

Key on ui other cas no.

14110-71-5

Pictograms

Acute Toxic

Origin of Product

United States

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